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Compound of Interest

Compound Name: 3-Bromoindazole

Cat. No.: B152527

An In-depth Technical Guide to 3-Bromoindazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and
reactivity of 3-Bromoindazole, a key heterocyclic building block in medicinal chemistry.

Core Chemical Identity

3-Bromoindazole is a heterocyclic aromatic organic compound. It consists of a benzene ring
fused to a pyrazole ring, with a bromine atom substituted at the 3-position.

Chemical Structure:
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Table 1: Physicochemical Properties of 3-Bromoindazole
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Property Value Reference(s)
Molecular Formula C7HsBrN2 [1][2]
Molecular Weight 197.03 g/mol [1][2]

CAS Number 40598-94-5 [1][2]

IUPAC Name 3-bromo-1H-indazole [11[3114]

White to pale cream or off-
Appearance , ) [21[3]1[5]
white solid/powder

Melting Point 143-147 °C [2][5]

Boiling Point 333.8 £ 15.0 °C (Predicted) [5]

Soluble in organic solvents like
B anhydrous ethanol and
Solubility _ L [6]
dimethyl sulfoxide; slightly

soluble in water.

| pKa | 11.82 £ 0.40 (Predicted) [[5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromoindazole.
While experimental spectra for the parent compound are not widely published, the following
data are predicted based on the analysis of structurally similar compounds and fundamental
principles.[7]

Table 2: Predicted Spectroscopic Data for 3-Bromoindazole
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Spectroscopy Characteristic Peaks / Shifts

~11.0 - 13.0 ppm (broad singlet, 1H, N-H),

1H NMR
~7.2 - 7.8 ppm (multiplets, 4H, Ar-H)
13C NMR ~110 - 142 ppm (aromatic carbons)
~3100-3000 (N-H stretch), ~1620-1450 (C=C
IR (cm™1) and C=N aromatic stretches), ~750 (C-Br

stretch)

| Mass Spectrometry | Molecular ion peak (M+) will show a characteristic doublet at m/z 196
and 198, with approximately equal intensity due to the natural abundance of bromine isotopes
(°Br and &Br).[7] |

Chemical Reactivity and Synthesis

3-Bromoindazole is a versatile building block in organic synthesis, primarily due to the
reactivity of the bromine atom at the C3 position and the acidic proton on the indazole nitrogen.
[8] It serves as a precursor for a wide range of 3-substituted indazoles.[9]

Key reactions include:

o Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile
methods for functionalizing the 3-position.[10]

o Suzuki-Miyaura Coupling: Forms C-C bonds by reacting with boronic acids.[11][12][13]
o Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.[11][14][15]
o N-Alkylation and N-Arylation: The indazole nitrogen can be readily alkylated or arylated.

The choice of reaction dictates whether a carbon-carbon or a carbon-nitrogen bond is formed
at the C3 position of the indazole ring.[11]

Key reaction pathways for 3-Bromoindazole functionalization.

Experimental Protocols
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Detailed and reproducible experimental protocols are essential for successful synthesis. The
following are generalized procedures for key cross-coupling reactions.

This reaction is a versatile method for forming C-C bonds.[16] The protocol is adapted from
literature for similar substrates and provides a starting point for optimization.[12][17][18]

Reaction Scheme: R-B(OH)2 + 3-Bromoindazole — 3-R-Indazole

Materials:

3-Bromoindazole (1.0 equiv)

Arylboronic acid (1.2-2.0 equiv)

Palladium catalyst (e.g., Pd(PPhs)a or Pd(dppf)CIz) (0.05-0.10 equiv)

Base (e.g., K2COs, Cs2C03) (2.0-3.0 equiv)

Anhydrous solvent (e.g., Dioxane/Water, Toluene, DME)

Procedure:

Setup: To a reaction vessel, add 3-Bromoindazole, the arylboronic acid, and the base.

e Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen)
three times.

o Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the
degassed solvent system.

o Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous
stirring. Microwave irradiation can also be employed to reduce reaction times.[12][17]

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with
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brine, and dry over anhydrous sodium sulfate.

 Purification: Concentrate the solvent under reduced pressure. Purify the crude product by
flash column chromatography on silica gel to afford the desired 3-aryl-indazole.

Reaction Setup

Reaction ‘Work-up & Purification
ine:
- 3-Bromoindazole Evacuate & Backfill Add Catalyst Heat (80-140 °C) Monitor Progress Cool & Quench Extract Concentrate & Product
- Boronic Acid (Ar or N2) & Solvent & Stir (TLC /LC-MS) (Water) (Ethyl Acetate) Purify (Column)
- Base

Click to download full resolution via product page

General experimental workflow for Suzuki-Miyaura coupling.

This reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of
amines onto the indazole core.[11][14] The mechanism involves oxidative addition,
coordination of the amine, deprotonation, and reductive elimination.[15][19]

Reaction Scheme: R-NHz + 3-Bromoindazole — 3-(R-amino)-Indazole

Materials:

3-Bromoindazole (1.0 equiv)

Amine (1.1-1.5 equiv)

Palladium catalyst and ligand (e.g., Pdz(dba)s with XantPhos or BINAP)

Base (e.g., NaOt-Bu, K3PO4, Cs2COs3) (1.4-2.2 equiv)

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:
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e Setup: In an oven-dried reaction vessel, combine 3-Bromoindazole, the palladium catalyst,
and the phosphine ligand.

 Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or
Nitrogen) three times.

» Reagent Addition: Add the base, followed by the anhydrous solvent and then the amine
coupling partner.

e Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with
vigorous stirring.

e Monitoring: Monitor the reaction progress by TLC or LC-MS.

o Work-up: After completion, cool the mixture to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

 Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by
column chromatography on silica gel to yield the desired 3-amino-indazole derivative.

Applications in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-
Bromoindazole are key components in a wide range of biologically active compounds,
particularly as kinase inhibitors in oncology.[11][14] Functionalization at the C3 position allows
for the synthesis of diverse libraries of compounds for screening and lead optimization.

For instance, the 3-amino-1H-indazole core is found in numerous kinase inhibitors. The direct
amination of 3-bromoindazole via the Buchwald-Hartwig reaction offers an efficient route to
access these important molecular scaffolds.[14]
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Role of indazole derivatives as kinase inhibitors in signaling pathways.

Safety Information

3-Bromoindazole should be handled with appropriate safety precautions in a laboratory
setting.

+ Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye
Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system,
Category 3).

» Signal Word: Danger.

¢ Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause respiratory irritation).
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» Storage: Store under an inert atmosphere at 2-8°C.[5][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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